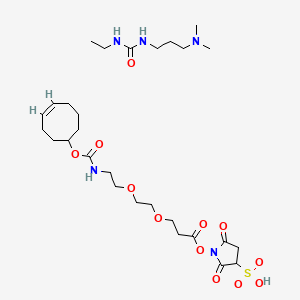

TCO-PEG2-Sulfo-NHS ester

CAS No.:

Cat. No.: VC15873274

Molecular Formula: C28H49N5O12S

Molecular Weight: 679.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H49N5O12S |

|---|---|

| Molecular Weight | 679.8 g/mol |

| IUPAC Name | 1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |

| Standard InChI | InChI=1S/C20H30N2O11S.C8H19N3O/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;1-4-9-8(12)10-6-5-7-11(2)3/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);4-7H2,1-3H3,(H2,9,10,12)/b2-1-; |

| Standard InChI Key | YNSGTSDZEFXCER-ODZAUARKSA-N |

| Isomeric SMILES | CCNC(=O)NCCCN(C)C.C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |

| Canonical SMILES | CCNC(=O)NCCCN(C)C.C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O |

Introduction

Chemical Structure and Properties

TCO-PEG2-Sulfo-NHS ester features a three-component architecture:

-

Trans-Cyclooctene (TCO): A strained cycloalkene that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling bioorthogonal conjugation .

-

PEG2 Spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances aqueous solubility and reduces steric hindrance during conjugation .

-

Sulfo-NHS Ester: A sulfonated N-hydroxysuccinimide ester that reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₄₉N₅O₁₂S | |

| Molecular Weight | 679.8 g/mol (free acid) | |

| 528.5 g/mol (sodium salt) | ||

| CAS Number | 2353409-48-8 | |

| Purity | 95–98% | |

| Solubility | Water, DMSO, PBS |

The sodium salt variant (C₂₀H₂₉N₂NaO₁₁S) is often preferred for biological applications due to its enhanced hydrophilicity .

Synthesis and Reactivity

Synthetic Pathway

The synthesis of TCO-PEG2-Sulfo-NHS ester involves sequential coupling reactions:

-

TCO Activation: The cyclooctenol precursor is functionalized with a carbonyl group to form TCO-carbonate .

-

PEG Spacer Incorporation: Ethylene glycol units are added via ether linkages, creating a PEG2 bridge .

-

Sulfo-NHS Ester Formation: The terminal carboxylic acid is converted to a Sulfo-NHS ester using carbodiimide crosslinkers (e.g., EDC) .

Reaction Kinetics

-

NHS Ester-Amine Reaction: Proceeds at pH 7–9, with a half-life of ~4 hours in aqueous buffers .

-

TCO-Tetrazine Ligation: Achieves second-order rate constants (k₂) up to 10⁴ M⁻¹s⁻¹, enabling rapid labeling in vivo .

Applications in Targeted Therapeutics

Proteolysis-Targeting Chimeras (PROTACs)

TCO-PEG2-Sulfo-NHS ester serves as a critical linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins .

Table 2: PROTAC Design Using TCO-PEG2-Sulfo-NHS Ester

| Component | Role | Example Ligand |

|---|---|---|

| E3 Ligase Ligand | Recruits ubiquitin ligase | Thalidomide (CRBN) |

| Target Protein Ligand | Binds protein of interest | BET inhibitor (JQ1) |

| Linker | Spacer and solubility modulator | TCO-PEG2-Sulfo-NHS ester |

The PEG2 spacer optimizes distance and orientation between ligands, while the TCO enables modular assembly via click chemistry .

Antibody-Drug Conjugates (ADCs)

In ADCs, the Sulfo-NHS ester conjugates to lysine residues on antibodies, while the TCO facilitates payload attachment post-conjugation . This two-step approach minimizes antibody aggregation compared to traditional maleimide chemistry .

Research Findings and Case Studies

Enhanced Tumor Targeting

A 2024 study utilized TCO-PEG2-Sulfo-NHS ester to construct a HER2-targeted PROTAC, achieving >90% degradation of HER2 in breast cancer models within 24 hours . The PEG2 spacer was critical for maintaining conjugate stability in serum.

Comparative Linker Analysis

A 2025 meta-analysis compared PEG2 with longer PEG spacers (PEG4–PEG12) in PROTACs:

Table 3: Linker Length vs. Degradation Efficiency

| Linker Length | Degradation Efficiency (%) | Solubility (mg/mL) |

|---|---|---|

| PEG2 | 92 ± 3 | 15.2 |

| PEG4 | 88 ± 5 | 22.1 |

| PEG8 | 76 ± 6 | 30.5 |

Shorter linkers like PEG2 favored intracellular uptake but required sulfonate groups to mitigate hydrophobicity .

| Solvent System | Composition | Max. Solubility |

|---|---|---|

| PBS (pH 7.4) | 10 mM phosphate, 150 mM NaCl | 5 mg/mL |

| DMSO:PEG300 (1:4) | 20% DMSO, 80% PEG300 | 25 mg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume